molecular formula C22H20O4S B3531283 4-(benzylsulfonyl)benzyl phenylacetate

4-(benzylsulfonyl)benzyl phenylacetate

Cat. No. B3531283
M. Wt: 380.5 g/mol
InChI Key: VYPTXZFVIYKOKQ-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)benzyl phenylacetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of phenylacetate, which is a naturally occurring compound found in the human body. The synthesis method of 4-(benzylsulfonyl)benzyl phenylacetate involves several steps, including the reaction between benzylsulfonyl chloride and phenylacetic acid, followed by the reaction with 4-(chloromethyl)benzenesulfonic acid.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)benzyl phenylacetate is primarily through its inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDACs, 4-(benzylsulfonyl)benzyl phenylacetate can alter gene expression patterns, leading to changes in cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(benzylsulfonyl)benzyl phenylacetate are varied and depend on the specific biological system being studied. In general, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in various disease states. It has also been found to have anti-cancer effects, which may be due to its ability to alter gene expression patterns in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(benzylsulfonyl)benzyl phenylacetate in lab experiments include its potent biological activity and its ability to alter gene expression patterns. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experiments.

Future Directions

There are many potential future directions for research involving 4-(benzylsulfonyl)benzyl phenylacetate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression. Finally, there is a need for improved synthesis and purification methods for 4-(benzylsulfonyl)benzyl phenylacetate, which could help to facilitate future research in this area.

Scientific Research Applications

4-(benzylsulfonyl)benzyl phenylacetate has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to be an effective inhibitor of histone deacetylases (HDACs), which are enzymes that play a key role in gene regulation.

properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4S/c23-22(15-18-7-3-1-4-8-18)26-16-19-11-13-21(14-12-19)27(24,25)17-20-9-5-2-6-10-20/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPTXZFVIYKOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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